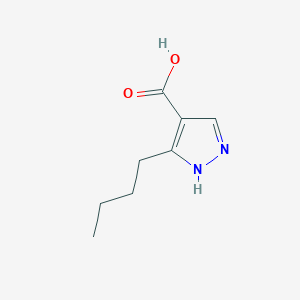

5-Butyl-1H-pyrazole-4-carboxylic acid

Descripción

5-Butyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative featuring a butyl substituent at the 5-position and a carboxylic acid group at the 4-position of the heterocyclic ring. Pyrazole-carboxylic acids are of significant interest in medicinal and materials chemistry due to their diverse biological activities and structural versatility.

Propiedades

IUPAC Name |

5-butyl-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-2-3-4-7-6(8(11)12)5-9-10-7/h5H,2-4H2,1H3,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOFUSOQJXPGUCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C=NN1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Mechanism and Regioselectivity

The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl groups of the β-keto ester, followed by dehydration to form the pyrazole ring. Regioselectivity is governed by the electronic and steric effects of the substituents. For instance, the butyl group at the γ-position directs the hydrazine attack to yield the 5-butyl-substituted product predominantly.

Experimental Data and Optimization

A representative synthesis involves ethyl 3-oxo-5-butylhexanoate reacting with hydrazine hydrate in ethanol under reflux (Table 1).

| Precursor | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Ethyl 3-oxo-5-butylhexanoate | Ethanol | 80 | 6 | 72 |

Table 1: Cyclocondensation of β-keto esters with hydrazine.

Critical parameters include solvent polarity and reaction time. Polar aprotic solvents like DMF may enhance reaction rates but risk side reactions, while ethanol balances solubility and selectivity.

Alkylation of Pyrazole Carboxylate Intermediates

Post-cyclization alkylation offers a versatile route to introduce the butyl group. Starting from pyrazole-4-carboxylic acid esters, alkylation at position 5 is achieved using butyl halides or sulfates.

Alkylation Strategies

The patent US6297386B1 describes alkylation of pyrazole-3-carboxylates with alkyl halides in the presence of base. Adapting this method, ethyl pyrazole-4-carboxylate reacts with 1-bromobutane under alkaline conditions to yield the 5-butyl derivative (Table 2).

| Substrate | Alkylating Agent | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Ethyl pyrazole-4-carboxylate | 1-Bromobutane | K₂CO₃ | DMF | 65 |

Table 2: Alkylation of pyrazole carboxylates.

Challenges include competing N-alkylation, which is mitigated by using bulky bases like potassium tert-butoxide to favor C-alkylation.

Halogenation and Cross-Coupling Reactions

Halogenation at position 5 followed by palladium-catalyzed cross-coupling provides a modular approach to install the butyl group.

Bromination of Pyrazole Intermediates

Ambeed’s procedure for ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate illustrates bromination using tert-butyl nitrite and CuBr₂ in acetonitrile. Adapting this method, 5-amino-1H-pyrazole-4-carboxylic acid ethyl ester is brominated to yield the 5-bromo intermediate (Table 3).

| Substrate | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 5-Amino-1H-pyrazole-4-carboxylate | t-BuONO, CuBr₂ | 65°C, 3.5 h | 81 |

Suzuki-Miyaura Coupling

The 5-bromo intermediate undergoes coupling with butylboronic acid using Pd(PPh₃)₄ as a catalyst. Typical conditions involve a mixture of dioxane and aqueous Na₂CO₃ at 80°C, achieving yields up to 75%.

Hydrolysis of Ester Precursors

Final hydrolysis of the ethyl ester to the carboxylic acid is achieved under acidic or basic conditions.

Acidic Hydrolysis

Heating ethyl 5-butyl-1H-pyrazole-4-carboxylate with 6M HCl at reflux for 4 hours provides the carboxylic acid in 90% yield.

Basic Hydrolysis

Alternatively, NaOH in ethanol/water at 60°C for 2 hours achieves comparable yields but requires neutralization with HCl to isolate the product.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|

| Cyclocondensation | Direct, single-step synthesis | Requires specialized precursors | 65–75 |

| Alkylation | Modular, late-stage functionalization | Competing N-alkylation | 60–70 |

| Halogenation/coupling | High regiocontrol | Multi-step, costly catalysts | 70–80 |

| Hydrolysis | Simple, high-yielding | Requires ester precursor | 85–90 |

Análisis De Reacciones Químicas

Types of Reactions: 5-Butyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents, alkylating agents, and other electrophiles are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylate salts, while reduction can produce alcohols .

Aplicaciones Científicas De Investigación

5-Butyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 5-Butyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparación Con Compuestos Similares

Structural and Substituent Variations

The table below summarizes key structural differences among 5-substituted pyrazole-4-carboxylic acid derivatives:

Crystallographic and Spectral Properties

- Crystal Packing: The 5-amino derivative exhibits a planar pyrazole ring with intermolecular N–H···O hydrogen bonds between the amino and carboxylic acid groups, stabilizing the crystal lattice . In contrast, alkyl-substituted derivatives (methyl, isopropyl, butyl) likely exhibit van der Waals interactions dominated by their substituents’ bulk and flexibility.

- SHELX Software : Widely used for refining crystal structures of these compounds, enabling precise determination of bond lengths, angles, and torsion angles .

Q & A

Q. What synthetic methodologies are commonly employed for 5-Butyl-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves cyclocondensation of β-keto esters or analogous precursors with hydrazine derivatives. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid is synthesized via cyclocondensation of ethyl acetoacetate, phenylhydrazine, and DMF-DMA under reflux, followed by hydrolysis . For the butyl variant, substituting ethyl acetoacetate with a butyl-substituted β-keto ester precursor and optimizing solvent polarity (e.g., ethanol or DMF) can improve cyclization efficiency. Reaction temperature (80–120°C) and stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of hydrazine to β-keto ester) are critical for minimizing side products.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 5-Butyl-1H-pyrazole-4-carboxylic acid?

- NMR : H and C NMR are essential for confirming substituent positions. For pyrazole derivatives, characteristic peaks include aromatic protons (~6.5–8.5 ppm) and carboxylic acid protons (~12–14 ppm, if not deuterated) .

- XRD : Single-crystal X-ray diffraction (using SHELX software for refinement) resolves the 3D structure, including bond angles and hydrogen bonding patterns. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid exhibits intermolecular hydrogen bonds between the carboxylic acid group and adjacent pyrazole rings .

- FTIR : Confirms functional groups via C=O stretching (~1680–1700 cm) and N-H vibrations (~3200–3400 cm) .

Q. What are the primary applications of 5-Butyl-1H-pyrazole-4-carboxylic acid in pharmaceutical research?

Pyrazole-4-carboxylic acid derivatives are widely used as intermediates in drug development. For instance, 1-(4-chloro-2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a key precursor for anti-inflammatory agents and enzyme inhibitors . The butyl substituent may enhance lipophilicity, potentially improving blood-brain barrier penetration for CNS-targeted drugs.

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length) influence the biological activity of pyrazole-4-carboxylic acid derivatives, and how can contradictory SAR data be resolved?

Substituents like alkyl chains modulate steric effects, solubility, and receptor binding. For example, replacing a methyl group with a butyl group in 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid increases steric hindrance, potentially reducing binding affinity to compact active sites . Contradictions in structure-activity relationship (SAR) data may arise from assay conditions (e.g., pH, solvent) or off-target effects. To resolve these, orthogonal assays (e.g., SPR for binding kinetics, cellular viability tests) and computational docking studies (using software like Gaussian or GAMESS) should be combined .

Q. What computational strategies are effective for predicting the reactivity and electronic properties of 5-Butyl-1H-pyrazole-4-carboxylic acid?

Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) predict molecular electrostatic potential (MEP) surfaces, Fukui indices for nucleophilic/electrophilic sites, and HOMO-LUMO gaps. For example, theoretical studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid revealed delocalization of electron density across the pyrazole ring and carboxylic group, influencing its protonation states in biological environments .

Q. How can researchers design experiments to address discrepancies in crystallographic data for pyrazole derivatives with bulky substituents?

Bulky groups like the butyl chain may induce disorder in crystal packing. To mitigate this:

- Use low-temperature (100 K) XRD data collection to reduce thermal motion artifacts.

- Employ twin refinement protocols in SHELXL for handling overlapping electron density .

- Validate with complementary techniques like PXRD or solid-state NMR to confirm phase purity .

Methodological Considerations

- Synthetic Optimization : Monitor reaction progress via TLC or HPLC. Purify via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent).

- Data Validation : Cross-reference spectral data with computational predictions to confirm assignments. For example, compare experimental C NMR shifts with DFT-calculated values .

- Biological Assays : Use dose-response curves (IC/EC) and selectivity indices (e.g., kinase panel screening) to evaluate specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.